Bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazine-3-thiol Bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazine-3-thiol
Brand Name: Vulcanchem
CAS No.: 620590-31-0
VCID: VC21445890
InChI: InChI=1S/C8H13N7S/c1-3-9-5-11-6(10-4-2)15-7(12-5)13-14-8(15)16/h3-4H2,1-2H3,(H,14,16)(H2,9,10,11,12,13)
SMILES: CCNC1=NC2=NNC(=S)N2C(=N1)NCC
Molecular Formula: C8H13N7S
Molecular Weight: 239.3g/mol

Bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazine-3-thiol

CAS No.: 620590-31-0

Cat. No.: VC21445890

Molecular Formula: C8H13N7S

Molecular Weight: 239.3g/mol

* For research use only. Not for human or veterinary use.

Bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazine-3-thiol - 620590-31-0

Specification

CAS No. 620590-31-0
Molecular Formula C8H13N7S
Molecular Weight 239.3g/mol
IUPAC Name 5,7-bis(ethylamino)-2H-[1,2,4]triazolo[4,3-a][1,3,5]triazine-3-thione
Standard InChI InChI=1S/C8H13N7S/c1-3-9-5-11-6(10-4-2)15-7(12-5)13-14-8(15)16/h3-4H2,1-2H3,(H,14,16)(H2,9,10,11,12,13)
Standard InChI Key DNFQERGRIVUQFQ-UHFFFAOYSA-N
SMILES CCNC1=NC2=NNC(=S)N2C(=N1)NCC
Canonical SMILES CCNC1=NC2=NNC(=S)N2C(=N1)NCC

Introduction

Structural Characteristics and Chemical Properties

Bis(ethylamino)- triazolo[4,3-a] triazine-3-thiol contains a triazolotriazine heterocyclic core with a distinctive structure featuring two ethylamino groups bonded to the triazine ring and a thiol group at the 3-position of the triazolo ring. The compound represents an important class of heterocycles with potential pharmacological applications. This scaffold forms the foundation for numerous derivatives that have been synthesized and studied for various biological activities.

The chemical structure consists of a fused ring system where a triazole ring is fused with a triazine ring, forming a triazolo[4,3-a][1,3,] triazine heterocyclic system. Based on related derivatives analyzed in chemical databases, we can deduce certain chemical properties of this compound . The compound likely possesses hydrogen bond donor capabilities through its thiol and ethylamino groups, as well as hydrogen bond acceptor properties via its nitrogen-rich heterocyclic system.

Physical and Chemical Properties

The physical and chemical properties of Bis(ethylamino)- triazolo[4,3-a] triazine-3-thiol can be inferred through analysis of its structure and comparison with related compounds. The molecular structure suggests it would have moderate to good solubility in polar organic solvents due to the presence of multiple nitrogen atoms and the thiol group, which can form hydrogen bonds.

Table 1: Physical and Chemical Properties of Bis(ethylamino)- triazolo[4,3-a] triazine-3-thiol and Related Compounds

PropertyBis(ethylamino)- triazolo[4,3-a] triazine-3-thiol2-[[5,7-bis(ethylamino)- triazolo[4,3-a] triazin-3-yl]sulfanyl]acetic acid
Molecular FormulaC9H13N7S (inferred)C10H15N7O2S
Molecular Weight~251 g/mol (inferred)297.34 g/mol
Physical StateSolid (predicted)Solid
Hydrogen Bond DonorsMultiple (NH and SH groups)Multiple
Hydrogen Bond AcceptorsMultiple (N atoms)Multiple (N atoms and COOH group)

The nitrogen-rich heterocyclic system, combined with the thiol functionality, suggests potential for coordination with metal ions, making it possibly useful in coordination chemistry or as a ligand in organometallic complexes.

Synthesis Methods

The synthesis of Bis(ethylamino)- triazolo[4,3-a] triazine-3-thiol likely follows multi-step synthetic routes similar to those used for related triazole and triazine derivatives. The core structure construction typically involves the formation of the triazolotriazine scaffold followed by functionalization with the ethylamino and thiol groups.

General Synthetic Approaches

Based on synthetic methods for related compounds, several approaches can be considered for the synthesis of this compound:

  • Cyclization reactions involving hydrazine derivatives and appropriate triazine precursors to form the fused triazolotriazine system.

  • Thiolation of a suitable triazolotriazine intermediate to introduce the thiol group at the 3-position.

  • Introduction of ethylamino groups through nucleophilic substitution reactions on a suitably functionalized triazolotriazine core.

The optimization of reaction conditions is crucial for efficient synthesis, with particular attention to solvent choice, temperature control, and reaction time to maximize yield and purity. Purification techniques such as recrystallization or column chromatography are typically employed to obtain the compound in high purity.

Derivatives and Related Compounds

Several derivatives of Bis(ethylamino)- triazolo[4,3-a] triazine-3-thiol have been synthesized and characterized, with modifications primarily at the thiol group position. These derivatives represent important extensions of the core scaffold and have been investigated for various applications.

Key Derivatives

Among the notable derivatives are compounds where the thiol group has been functionalized through S-alkylation to produce more complex molecules with enhanced pharmacological profiles. Three significant derivatives identified in chemical databases include:

  • 2-[[[5,7-bis(ethylamino)- triazolo[4,3-a] triazin-3-yl]thio]methyl]-1H-quinazolin-4-one: This derivative incorporates a quinazolin-4-one moiety connected via a methylene bridge to the sulfur atom of the core structure, creating a more complex heterocyclic system .

  • 2-((5,7-bis(ethylamino)- triazolo[4,3-a][1,3,] triazin-3-yl)thio)-N-(3,5-dichlorophenyl)acetamide: This compound features an acetamide linkage to a 3,5-dichlorophenyl group, representing a functionalization that potentially enhances interaction with biological targets.

  • 2-((Bis(ethylamino)-(1,2,4)triazolo(4,3-a)(1,3,5)triazin-3-yl)sulfanyl)acetic acid: A derivative containing a carboxylic acid functionality, which may confer additional hydrogen bonding capabilities and potential for further derivatization .

Table 2: Structural Comparison of Bis(ethylamino)- triazolo[4,3-a] triazine-3-thiol Derivatives

DerivativeMolecular FormulaMolecular WeightModification at Thiol Position
2-[[[5,7-bis(ethylamino)- triazolo[4,3-a] triazin-3-yl]thio]methyl]-1H-quinazolin-4-oneC17H19N9OS397.5 g/molMethylene-linked quinazolin-4-one
2-((5,7-bis(ethylamino)- triazolo[4,3-a] triazin-3-yl)thio)-N-(3,5-dichlorophenyl)acetamideC16H18Cl2N8OS441.34 g/molAcetamide-linked 3,5-dichlorophenyl
2-((Bis(ethylamino)-(1,2,4)triazolo(4,3-a)(1,3,5)triazin-3-yl)sulfanyl)acetic acidC10H15N7O2S297.34 g/molAcetic acid

These derivatives demonstrate the versatility of the core scaffold and its potential for functionalization to create compounds with diverse properties and potential applications.

Structure-Activity Relationships

The structure-activity relationships (SARs) of Bis(ethylamino)- triazolo[4,3-a] triazine-3-thiol and its derivatives provide valuable insights into the influence of structural modifications on biological activity. Although specific biological data for the parent compound is limited in the available search results, analysis of its derivatives suggests several important structural features that may contribute to biological activity.

Key Structural Features and Their Impact

Comparative Analysis

A comparative analysis of Bis(ethylamino)- triazolo[4,3-a] triazine-3-thiol with related heterocyclic compounds provides context for understanding its unique properties and potential applications.

Comparison with Other Heterocyclic Scaffolds

Triazolotriazine-based compounds represent an important class of nitrogen-rich heterocycles with unique properties compared to other heterocyclic systems. The fused ring system of triazolo[4,3-a] triazine combines the characteristics of both triazole and triazine rings, potentially offering advantages over single-ring systems in terms of stability, binding interactions, and biological activity.

Table 3: Comparison of Key Heterocyclic Systems

Heterocyclic SystemKey CharacteristicsCommon Applications
Triazolo[4,3-a] triazineFused ring system with multiple nitrogen atoms; High electron densityMedicinal chemistry; Coordination compounds
TriazoleFive-membered ring with three nitrogen atoms; Good hydrogen bonding capabilityAntifungal agents; Click chemistry
TriazineSix-membered ring with three nitrogen atoms; Symmetrical structureHerbicides; Polymers; Dyes

Research Challenges and Future Directions

Despite the potential applications of Bis(ethylamino)- triazolo[4,3-a] triazine-3-thiol and its derivatives, several research challenges and opportunities exist for future investigation.

Synthetic Challenges

The multi-step synthesis of complex heterocyclic compounds presents challenges in terms of yield, selectivity, and scalability. Future research directions might include:

  • Development of more efficient synthetic routes with fewer steps and higher yields.

  • Exploration of green chemistry approaches to reduce environmental impact.

  • Application of flow chemistry techniques for more controlled and scalable synthesis.

Biological Evaluation

Comprehensive biological evaluation of the compound and its derivatives would provide valuable insights into potential applications:

  • Screening against diverse biological targets to identify promising activities.

  • Structure-activity relationship studies to optimize biological properties.

  • Investigation of mechanisms of action for any observed biological activities.

Material Applications

Exploration of potential applications in materials science presents another promising direction:

  • Investigation of coordination chemistry with various metals.

  • Evaluation of optical, electronic, or mechanical properties for material applications.

  • Development of functional materials based on the heterocyclic scaffold.

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